2-((2-Bromobenzyl)sulfonyl)ethanamine
Description
2-((2-Bromobenzyl)sulfonyl)ethanamine is a sulfonamide derivative featuring a 2-bromobenzyl substituent attached to an ethanamine backbone via a sulfonyl linker. The compound’s structural uniqueness arises from the combination of a brominated aromatic ring, a sulfonyl group, and a primary amine. These functional groups confer distinct electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfonyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c10-9-4-2-1-3-8(9)7-14(12,13)6-5-11/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGYWRWBQCKQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromobenzyl)sulfonyl)ethanamine typically involves the reaction of 2-bromobenzyl chloride with ethanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromobenzyl)sulfonyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-((2-Bromobenzyl)sulfonyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromobenzyl)sulfonyl)ethanamine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Bromine Substituent Position: The 2-bromobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
- Sulfonyl Group Impact : The sulfonyl linker in this compound increases polarity and hydrogen-bonding capacity compared to analogs like N-(2-Bromobenzyl)ethanamine (). This could improve solubility and target interaction, as seen in sulfonamide-based HIV-1 inhibitors ().
- Amine Functionalization : Dimethylation of the amine () reduces basicity and alters pharmacokinetics, whereas the primary amine in the target compound may facilitate protonation-dependent interactions .
Physicochemical Properties
- Solubility: The sulfonyl group in this compound likely enhances aqueous solubility compared to non-sulfonylated analogs (e.g., N-(2-Bromobenzyl)ethanamine). This aligns with findings for 4-[(2-aminoethyl)sulfonyl]-morpholine, where sulfonyl improves bioavailability .
- Thermal Stability : Crystalline sulfonamides like N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine () demonstrate high thermal stability, suggesting similar robustness in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
